REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:11])=[N+]=[N-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.O>[NH2:1][CH:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:11]
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(CCCCC1)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
321 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 100:15:1, CH2Cl2
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:11])=[N+]=[N-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.O>[NH2:1][CH:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:11]
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(CCCCC1)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
321 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 100:15:1, CH2Cl2
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |